molecular formula C11H11FN2O B13695513 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol

2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol

Cat. No.: B13695513
M. Wt: 206.22 g/mol
InChI Key: WTFTXFHVDMYSNP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of lactic acid as a promoter in a one-pot synthesis from an aromatic aldehyde, benzil, and ammonium acetate at 160°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorophenyl)imidazole-5-methanol
  • 2-(4-Methylphenyl)imidazole-5-methanol
  • 2-(3-Chloro-4-methylphenyl)imidazole-5-methanol

Uniqueness

2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methyl group provides steric hindrance, influencing its interaction with biological targets .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[2-(3-fluoro-4-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-7-2-3-8(4-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

WTFTXFHVDMYSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(N2)CO)F

Origin of Product

United States

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